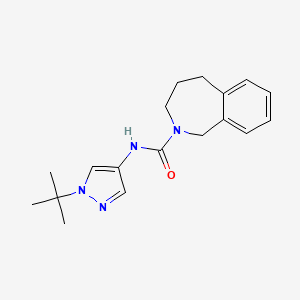![molecular formula C17H19N3O3 B7439726 2-[(3R,4S)-4-hydroxy-1-(5-phenyl-1H-pyrrole-3-carbonyl)pyrrolidin-3-yl]acetamide](/img/structure/B7439726.png)
2-[(3R,4S)-4-hydroxy-1-(5-phenyl-1H-pyrrole-3-carbonyl)pyrrolidin-3-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3R,4S)-4-hydroxy-1-(5-phenyl-1H-pyrrole-3-carbonyl)pyrrolidin-3-yl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly known as HPPH and is a derivative of the natural product, haematoporphyrin.
作用機序
The mechanism of action of HPPH involves the activation of the photosensitizer by light of a specific wavelength. Once activated, HPPH generates ROS that can cause damage to cancer cells, leading to their death. HPPH has been shown to have a high affinity for cancer cells, making it an ideal candidate for PDT.
Biochemical and Physiological Effects:
HPPH has been shown to have a low toxicity profile and is well-tolerated by patients. However, like all PDT treatments, HPPH can cause some side effects, such as skin sensitivity to light and mild pain at the treatment site.
実験室実験の利点と制限
HPPH has several advantages over other photosensitizers used in PDT. It has a high affinity for cancer cells, is well-tolerated by patients, and has a low toxicity profile. However, HPPH is not without its limitations. It requires a specific wavelength of light for activation, which can limit its use in certain types of cancers. Additionally, the synthesis of HPPH is complex and can be expensive.
将来の方向性
There are several future directions for research on HPPH. One area of interest is the development of new methods for synthesizing HPPH that are more efficient and cost-effective. Additionally, researchers are exploring the use of HPPH in combination with other therapies, such as chemotherapy and radiotherapy, to enhance its effectiveness. Finally, there is ongoing research into the use of HPPH in treating other types of cancers, such as pancreatic and ovarian cancers.
Conclusion:
In conclusion, 2-[(3R,4S)-4-hydroxy-1-(5-phenyl-1H-pyrrole-3-carbonyl)pyrrolidin-3-yl]acetamide, or HPPH, is a promising compound for the treatment of various cancers through photodynamic therapy. Its high affinity for cancer cells, low toxicity profile, and well-tolerated nature make it an ideal candidate for clinical use. Ongoing research into the synthesis, combination therapies, and new applications of HPPH will continue to advance the field of cancer treatment.
合成法
The synthesis of HPPH involves a multi-step process that begins with the reaction of haematoporphyrin with an acetic anhydride and then with a chiral amine. The resulting product is then purified through a series of chromatography steps to obtain pure HPPH.
科学的研究の応用
HPPH has been extensively studied for its potential applications in the field of photodynamic therapy (PDT). PDT is a non-invasive treatment that utilizes a photosensitizer, such as HPPH, to generate reactive oxygen species (ROS) that can selectively kill cancer cells. HPPH has been shown to be effective in treating a variety of cancers, including head and neck, lung, and prostate cancers.
特性
IUPAC Name |
2-[(3R,4S)-4-hydroxy-1-(5-phenyl-1H-pyrrole-3-carbonyl)pyrrolidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c18-16(22)7-13-9-20(10-15(13)21)17(23)12-6-14(19-8-12)11-4-2-1-3-5-11/h1-6,8,13,15,19,21H,7,9-10H2,(H2,18,22)/t13-,15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCFAEJQYSJPLV-UKRRQHHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)C2=CNC(=C2)C3=CC=CC=C3)O)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1C(=O)C2=CNC(=C2)C3=CC=CC=C3)O)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-6-[[(2S,3R)-6-oxo-2-phenylpiperidin-3-yl]amino]pyridine-3-carbonitrile](/img/structure/B7439643.png)
![3-[1-(4-Chloro-3-cyanobenzoyl)piperidin-4-yl]-1,1-dimethylurea](/img/structure/B7439652.png)

![(3S,4R)-1-[(5-chloro-4-fluoro-2-hydroxyphenyl)methyl]-4-phenylpyrrolidine-3-carboxamide](/img/structure/B7439662.png)
![1-(3-Ethyl-1-methylpyrazol-4-yl)-3-[(3-hydroxy-1-phenylcyclobutyl)methyl]urea](/img/structure/B7439665.png)

![N-[(1R,2R)-2-hydroxy-4-(pyrazol-1-ylmethyl)cyclopentyl]-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide](/img/structure/B7439672.png)
![N-[(1R,2R)-2-hydroxy-4-(pyrazol-1-ylmethyl)cyclopentyl]-2-imidazol-1-yl-5-methylbenzamide](/img/structure/B7439682.png)
![N-[(1R,2R)-4-[(4-chloropyrazol-1-yl)methyl]-2-hydroxycyclopentyl]-2-(methylamino)pyridine-3-carboxamide](/img/structure/B7439694.png)
![N-[(1R,2R)-2-hydroxy-4-(imidazol-1-ylmethyl)cyclopentyl]-1-(pyridin-4-ylmethyl)piperidine-4-carboxamide](/img/structure/B7439696.png)
![5-benzyl-N-[(1R,2R)-2-hydroxy-4-(imidazol-1-ylmethyl)cyclopentyl]-1,3-oxazole-2-carboxamide](/img/structure/B7439699.png)
![N-[(1R,2R)-2-hydroxy-4-(imidazol-1-ylmethyl)cyclopentyl]-4-(1H-pyrazol-4-yl)benzamide](/img/structure/B7439718.png)
![N-[(1R,2R)-2-hydroxy-4-(imidazol-1-ylmethyl)cyclopentyl]-2-(triazol-1-ylmethyl)benzamide](/img/structure/B7439725.png)
![2-[(3R,4S)-4-hydroxy-1-[2-[[4-(trifluoromethyl)phenyl]methoxy]acetyl]pyrrolidin-3-yl]acetamide](/img/structure/B7439730.png)